
Methyl 2-cyanoisonicotinate
Overview
Description
Methyl 2-cyanoisonicotinate (CAS: 94413-64-6) is a pyridine-derived organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . It appears as a white to off-white crystalline solid with a melting point of 107–109°C, a predicted density of 1.25 g/cm³, and moderate water solubility (6.2 g/L at 25°C) . This compound is a critical intermediate in synthesizing Topiroxostat (also known as托比司他 or托匹司他), a xanthine oxidase inhibitor used to treat chronic hyperuricemia in gout patients. Its efficacy stems from dual inhibition of both oxidized and reduced forms of xanthine oxidase, resulting in potent and sustained uric acid reduction .
Industrial synthesis involves a three-step process starting from 2-methyl-4-pyridinecarboxylic acid methyl ester, involving oxidation, amidation, and dehydration, achieving a total yield of 53% under optimized conditions .
Preparation Methods
Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid . The general procedure involves mixing salicylic acid with acetic anhydride and a few drops of the acid catalyst, then heating the mixture to promote the reaction. The product, acetylsalicylic acid, is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of aspirin follows a similar process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The crude product is often purified using techniques such as vacuum filtration and recrystallization .
Chemical Reactions Analysis
Aspirin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, aspirin can hydrolyze to form salicylic acid and acetic acid.
Esterification: Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride.
Oxidation and Reduction: While aspirin itself is relatively stable, its precursor, salicylic acid, can undergo oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Esterification: Acetic anhydride, sulfuric acid or phosphoric acid as catalysts.
Major Products:
Hydrolysis: Salicylic acid and acetic acid.
Esterification: Acetylsalicylic acid (aspirin) and acetic acid.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-cyanoisonicotinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR). Research has demonstrated that this compound can be synthesized efficiently using microfluidic techniques, allowing for the production of large quantities required for biological evaluations.
Case Study: Synthesis of mGluR NAMs
- A study detailed a method involving the synthesis of this compound as a precursor to create several mGluR NAMs. The process involved a continuous flow synthesis that optimized reaction conditions to enhance yield and purity .
Synthesis of Other Intermediates
This compound is also employed in the synthesis of other biologically active compounds. For example, it acts as a starting material for producing 2-cyano isonicotinic acid hydrazide derivatives, which have potential applications in medicinal chemistry.
Synthesis Overview:
- The compound undergoes hydrolysis to yield γ-picolinic acid, which can then be reacted with hydrazine derivatives to form isonicotinoylhydrazine compounds. This synthetic route has been optimized for mild reaction conditions, making it suitable for industrial applications .
Agricultural Chemicals
In agrochemistry, this compound is recognized as an intermediate for synthesizing pesticides and herbicides. Its utility in creating compounds that exhibit biological activity against pests makes it valuable in agricultural formulations.
Example Applications:
- The compound has been identified as a precursor for developing novel agrochemical agents that target specific pathways in pest organisms, enhancing efficacy while minimizing environmental impact .
Mechanism of Action
Aspirin exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins and thromboxanes, which mediate inflammation, pain, and platelet aggregation . By acetylating a serine residue in the active site of the COX enzymes, aspirin prevents the formation of these compounds, thereby reducing inflammation and preventing blood clot formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-cyanoisonicotinate belongs to a family of pyridine esters with varying functional groups. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Functional Group Influence: The cyano group in this compound enhances its reactivity in nucleophilic substitution reactions, crucial for forming Topiroxostat’s pharmacophore . In contrast, Methyl 2-chloroisonicotinate’s chloro group offers different reactivity but introduces irritant hazards . Ethyl 2-chloro-3-cyano-6-methylisonicotinate’s additional methyl group may sterically hinder reactions, limiting its utility in precision syntheses .
Pharmaceutical Relevance: this compound is uniquely tailored for Topiroxostat synthesis, whereas Methyl isonicotinate lacks therapeutic applications and is restricted to general R&D .
Biological Activity
Methyl 2-cyanoisonicotinate (MCIN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MCIN, supported by relevant data and case studies.
- Chemical Formula : C₈H₆N₂O₂
- Molecular Weight : 162.14 g/mol
- CAS Number : 12132796
1. Anticancer Activity
Research indicates that MCIN exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that MCIN induces apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10 | Modulation of Bcl-2 family proteins |
2. Anti-inflammatory Effects
MCIN has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism involves the inhibition of the NF-kB signaling pathway, which is pivotal in mediating inflammation .
3. Antioxidant Activity
The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. Research indicates that MCIN enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cellular models .
The biological effects of MCIN can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis by activating caspases, leading to programmed cell death.
- NF-kB Inhibition : Suppresses the NF-kB pathway, reducing inflammation and associated cytokine production.
- Antioxidant Enzyme Modulation : Enhances the expression of key antioxidant enzymes, mitigating oxidative stress.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of MCIN on MCF-7 breast cancer cells. The results showed that treatment with MCIN at concentrations ranging from 5 to 20 µM led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .
Case Study 2: Anti-inflammatory Response in Macrophages
In another study focusing on inflammation, MCIN was administered to LPS-stimulated macrophages. The findings revealed a significant reduction in TNF-α and IL-6 levels compared to untreated controls. Further analysis indicated that this effect was mediated through the downregulation of NF-kB activity, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Methyl 2-cyanoisonicotinate, and how can experimental reproducibility be ensured?
- This compound can be synthesized via batch or flow chemistry. For batch synthesis, oxidation of 2-cyanoisonicotinic acid derivatives with mCPBA followed by cyanation with TMSCN and subsequent esterification is a common approach . For flow synthesis, combining tert-butylacetate and LDA in a microreactor at controlled temperatures (−30°C) with precise pumping rates (e.g., 0.2–0.3 mL/min) improves yield and reduces side reactions . To ensure reproducibility, document reagent purity, reaction temperatures, and solvent drying methods. Include detailed characterization data (e.g., NMR, HPLC purity) and cross-reference with literature protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods or local exhaust systems to avoid inhalation of vapors. Wear nitrile gloves (tested for permeation resistance under EN 374 standards), safety goggles, and flame-retardant lab coats. Store the compound in sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers and heat sources . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR spectroscopy : Confirm structural integrity using H and C NMR, focusing on the cyano (δ ~110–120 ppm in C) and ester carbonyl (δ ~165–170 ppm) signals.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% typically required for research-grade material). Monitor for byproducts like unreacted starting materials or hydrolysis products .
- Melting point analysis : While not always applicable (liquid at room temperature), differential scanning calorimetry (DSC) can identify thermal degradation thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in flow synthesis?
- Key parameters include:
- Residence time : Adjust pump rates to balance reaction completion and byproduct formation. For example, a 0.3 mL/min flow rate in a cooled (−30°C) microreactor minimizes thermal decomposition .
- Solvent selection : THF is preferred for its compatibility with LDA and ability to stabilize intermediates. Pre-dry solvents over molecular sieves to prevent hydrolysis .
- Catalyst loading : Optimize stoichiometry of tert-butylacetate and LDA to avoid excess base, which may degrade the cyano group .
- Use design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, concentration) and validate with ANOVA .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Controlled experiments : Re-synthesize the compound under stringent anhydrous conditions to rule out hydrolysis artifacts.
- Isotopic labeling : Introduce N or C labels to trace signal origins in complex spectra.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
- Collaborative validation : Share raw data with independent labs to confirm reproducibility .
Q. How can researchers systematically investigate the compound’s stability under varying storage and reaction conditions?
- Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .
- Incompatibility screening : Test reactivity with common reagents (e.g., strong acids/bases, oxidizing agents) using calorimetry (DSC) to identify hazardous combinations .
- Environmental fate analysis : Assess biodegradation pathways using OECD 301/302 guidelines to inform waste disposal protocols .
Q. Methodological Guidance
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. For reproducibility, document instrument calibration details (e.g., NMR lock solvent, HPLC column lot number) .
- Ethical Synthesis : Adopt green chemistry principles by substituting hazardous solvents (e.g., dichloromethane) with safer alternatives (e.g., cyclopentyl methyl ether) where feasible .
Properties
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
Record name | Methyl 2-cyanoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-64-6 | |
Record name | Methyl 2-cyanoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-cyanopyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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